2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-15-4-2-1-3-14(15)16(20)19-9-11-7-13(10-18-8-11)12-5-6-12/h1-4,7-8,10,12H,5-6,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMMJGGTIWWDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide typically involves multiple steps. One common method includes the following steps:
Oxidation: The starting material undergoes oxidation under the catalytic actions of N-hydroxyphthalimide and cobalt acetylacetonate to generate benzoic acid.
Substitution Reaction: Chlorine gas is used to generate 3,5-dichlorobenzoic acid.
Methyl Substitution: A Grignard reagent is used to substitute the 5-chlorine with a methyl group, forming 3-methyl-5-chlorobenzoic acid.
Nitro-Substitution: The compound undergoes nitro-substitution with nitric acid under the catalytic action of concentrated sulfuric acid to generate 2-nitro-3-methyl-5-chlorobenzoic acid.
Catalytic Hydrogenation: The nitro group is reduced to an amino group.
Final Reaction: The intermediate reacts with methylamine to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzamide ring.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: N-hydroxyphthalimide, cobalt acetylacetonate.
Reducing Agents: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution Reagents: Chlorine gas, Grignard reagents, nitric acid.
Major Products
The major products formed from these reactions include various substituted benzamides and pyridine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Functional Differences
Electronic Properties
- Agrochemical Analogs : Electron-withdrawing groups (e.g., trifluoromethoxy in triflumuron) increase electrophilicity, critical for enzyme inhibition .
- DFT Studies on Halogenated Analogs : 2-Bromo and 2-chloro benzamides exhibit similar hydrogen-bonding and electrostatic stabilization patterns, suggesting chloro substituents balance reactivity and stability .
Biological Activity
2-Chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships.
Chemical Structure
The compound features a chlorobenzamide core with a cyclopropylpyridine substituent. Its molecular formula is with a molecular weight of 303.79 g/mol.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of chloro-substituted benzamides. For instance, N-substituted chloroacetamides have shown effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans .
- Neuroleptic Activity : Benzamide derivatives have been investigated for their neuroleptic effects, demonstrating significant activity in modulating dopaminergic pathways .
- Potential Antitumor Effects : Some benzamide derivatives are being explored for their antitumor potential, with indications that structural modifications can enhance their efficacy against cancer cells.
The biological effects of this compound are likely mediated through interactions with specific molecular targets such as enzymes and receptors. The presence of the chlorine atom and the cyclopropyl group may enhance lipophilicity, facilitating cellular uptake and interaction with biological membranes .
Structure-Activity Relationship (SAR)
The biological activity of chloro-substituted benzamides often correlates with their structural features. For example:
| Compound | Substituent | Activity |
|---|---|---|
| 2-Chloro-N-(4-fluorophenyl)benzamide | 4-Fluoro | High antimicrobial activity |
| 2-Chloro-N-(cyclopropyl)pyridine | Cyclopropyl | Moderate neuroleptic activity |
| 2-Chloro-N-(5-cyclopropylpyridin-3-yl)methylbenzamide | Cyclopropyl | Potentially high activity due to structural optimization |
The position and nature of substituents significantly influence the pharmacological profile of these compounds. For instance, halogenated phenyl rings enhance lipophilicity, improving membrane permeability and bioactivity .
Case Studies
- Antimicrobial Testing : In a study evaluating various chloroacetamides, compounds were tested against E. coli, S. aureus, and MRSA. The results indicated that structural modifications led to varying degrees of effectiveness, highlighting the importance of SAR in developing new antimicrobial agents .
- Neuroleptic Activity Assessment : Research on benzamide derivatives showed that certain modifications resulted in compounds significantly more potent than established neuroleptics like haloperidol. This suggests that similar strategies could be applied to optimize the efficacy of this compound for neurological applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide, and how can intermediates be optimized?
- Methodology :
-
Step 1 : Prepare the pyridine derivative via chlorination and cyclopropane introduction. Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) are common .
-
Step 2 : Couple the pyridine derivative with a benzyl halide under basic conditions (e.g., K₂CO₃ in DMF) to form the intermediate.
-
Step 3 : Perform amidation using 2-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) .
-
Optimization : Use continuous flow reactors for better control of reaction kinetics and scalability .
Reaction Step Key Reagents/Conditions Yield Optimization Tips Pyridine synthesis Pd catalysis, Cl₂ gas Purify via column chromatography Coupling K₂CO₃, DMF, 80°C Monitor by TLC (Rf = 0.3 in EtOAc/hexane) Amidation 2-chlorobenzoyl chloride, Et₃N Use excess acyl chloride for completeness
Q. How is structural characterization of this compound performed, and what analytical techniques are essential?
- Techniques :
- FT-IR : Confirm amide (C=O stretch ~1650 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) .
- NMR : ¹H-NMR for cyclopropyl protons (δ 0.5–1.5 ppm) and pyridyl CH₂ (δ 4.5–5.0 ppm); ¹³C-NMR for carbonyl (δ ~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ .
Q. What preliminary biological assays are suitable for evaluating its activity?
- In vitro testing :
- Enzyme inhibition : Screen against bacterial PPTase enzymes (acps-PPTase) using fluorescence-based assays .
- Antiparasitic activity : Assess viability in Leishmania or Trypanosoma cultures (IC₅₀ determination) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s conformation?
- Method : Single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement.
- Key Parameters :
- Space group (e.g., P2₁2₁2₁ for orthorhombic systems) .
- Hydrogen bonding: Analyze N–H···O interactions between amide groups and pyridine rings .
- Contradiction Resolution : Compare experimental bond lengths/angles with DFT-calculated values to validate geometry .
Q. What strategies address inconsistent catalytic activity in Suzuki coupling when using this compound as a ligand?
- Troubleshooting :
- Ligand purity : Confirm via HPLC (>98% purity) .
- Reaction conditions : Optimize Pd catalyst (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄), base (Cs₂CO₃ vs. K₃PO₄), and solvent (toluene vs. DMF) .
- Steric effects : Modify the cyclopropyl or benzamide substituents to reduce steric hindrance .
Q. How can structure-activity relationship (SAR) studies improve its antibacterial potency?
- Approach :
- Variation : Synthesize analogs with substituents at the pyridine (e.g., fluoro, methoxy) or benzamide (e.g., nitro, amino) positions .
- Testing : Compare MIC values against S. aureus and E. coli to identify pharmacophores .
- Data Interpretation : Use molecular docking to predict binding modes with PPTase enzymes .
Q. What computational methods predict its pharmacokinetic properties?
- Tools :
- ADMET Prediction : SwissADME for logP, solubility, and blood-brain barrier permeability .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .
Data Contradiction Analysis
Q. How to reconcile discrepancies between theoretical and experimental NMR chemical shifts?
- Root Causes :
- Solvent effects (DMSO vs. CDCl₃) .
- Conformational flexibility of the cyclopropyl group .
- Resolution :
- Perform variable-temperature NMR to detect dynamic processes.
- Compare with DFT-calculated shifts (B3LYP/6-311+G(d,p)) .
Tables for Key Data
Table 1 : Crystallographic Parameters (Example)
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 6.0171 |
| b (Å) | 15.3120 |
| c (Å) | 18.1493 |
| V (ų) | 1672.2 |
Table 2 : Synthetic Yield Optimization
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Pyridine synthesis | 65–75 | 95% |
| Coupling reaction | 80–85 | 98% |
| Amidation | 90–95 | 99% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
